

# Initial Characterization of 2,3,4-Trimethyl-3-pentanol: A Technical Guide

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## Compound of Interest

Compound Name: 2,3,4-Trimethyl-3-pentanol

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## Abstract

This technical guide provides a comprehensive initial characterization of the tertiary alcohol, **2,3,4-trimethyl-3-pentanol** (CAS No. 3054-92-0). The document consolidates available physicochemical data, spectroscopic information, a plausible synthetic pathway, and known toxicological and biological activities. All quantitative data are presented in structured tables for ease of reference. Detailed, generalized experimental protocols for key characterization techniques are also provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic route and a common reaction pathway. This guide is intended to serve as a foundational resource for professionals in research and drug development.

## Physicochemical Properties

**2,3,4-Trimethyl-3-pentanol** is a colorless to light brown or yellow liquid distinguished by a characteristic fruity aroma.<sup>[1][2]</sup> It is soluble in organic solvents such as heptane and ethanol, but possesses limited solubility in water.<sup>[1]</sup>

Table 1: Physicochemical Properties of **2,3,4-Trimethyl-3-pentanol**

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O	[1][3]
Molecular Weight	130.23 g/mol	[1][3]
CAS Number	3054-92-0	[1][3]
Appearance	Colorless to light brown/yellow liquid	[1][2]
Odor	Fruity	[1]
Boiling Point	78 °C @ 46 mmHg; 156-157 °C @ 760 mmHg	[1]
Melting Point	Not available (liquid at room temperature)	[4]
Density	Approximately 0.85 g/cm <sup>3</sup>	[1]
Refractive Index	Approximately 1.433-1.438 @ 20 °C	[1]
Solubility	Soluble in organic solvents, insoluble in water	[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2,3,4-trimethyl-3-pentanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
- <sup>13</sup>C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Specific peak assignments and coupling constants would be determined from the actual spectra, which are available in public databases such as SpectraBase and ChemicalBook.

## Infrared (IR) Spectroscopy

The IR spectrum of **2,3,4-trimethyl-3-pentanol** is expected to show characteristic absorption bands for a tertiary alcohol. A broad peak in the region of  $3200\text{--}3600\text{ cm}^{-1}$  corresponds to the O-H stretching vibration. C-H stretching vibrations are expected in the  $2850\text{--}3000\text{ cm}^{-1}$  region, and a C-O stretching vibration should be visible around  $1150\text{--}1250\text{ cm}^{-1}$ .

## Synthesis and Reactivity

### Synthesis via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols like **2,3,4-trimethyl-3-pentanol** is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. Two plausible routes are outlined below:

- Route A: Reaction of 3-methyl-2-butanone with isopropylmagnesium bromide.
- Route B: Reaction of 2,4-dimethyl-3-pentanone with methylmagnesium bromide.

Caption: Plausible synthetic routes to **2,3,4-trimethyl-3-pentanol** via the Grignard reaction.

## Dehydration Reaction

Tertiary alcohols can undergo dehydration in the presence of a strong acid catalyst (e.g.,  $\text{H}_2\text{SO}_4$ ) to form alkenes. The reaction proceeds through a carbocation intermediate, and rearrangements can occur to form more stable carbocations, potentially leading to a mixture of alkene products.



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Caption: General pathway for the acid-catalyzed dehydration of **2,3,4-trimethyl-3-pentanol**.

## Biological and Toxicological Profile

### Biological Activity

The primary documented application of **2,3,4-trimethyl-3-pentanol** is as a flavoring agent in food and as a component in fragrances.[1][2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this substance and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1][5][6] Its FEMA (Flavor and Extract Manufacturers Association) number is 3903.[1][3]

## Toxicological Information

Table 2: GHS Hazard Classification

Hazard Class	Category
Flammable liquids	3
Acute toxicity, oral	4

The substance is classified as a flammable liquid and vapor.[1] It may be harmful if swallowed and is also considered an irritant.[1][2]

## Experimental Protocols

The following are generalized experimental protocols for the characterization of **2,3,4-trimethyl-3-pentanol**.

### Determination of Physicochemical Properties

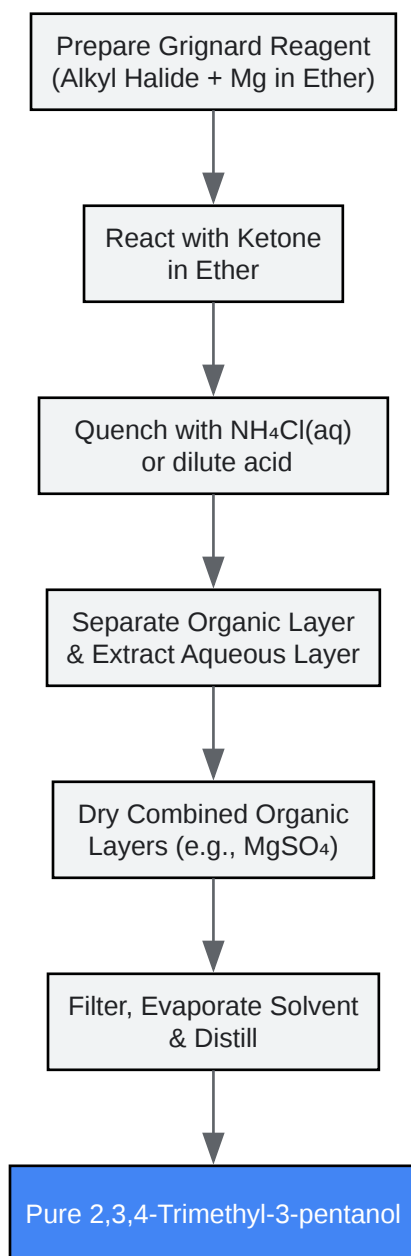
- **Boiling Point:** The boiling point can be determined using standard distillation apparatus at atmospheric or reduced pressure. A thermometer is placed at the vapor-liquid equilibrium point to record the temperature at which the substance boils.
- **Density:** The density can be measured using a pycnometer or a digital density meter at a controlled temperature.
- **Refractive Index:** A calibrated refractometer is used to measure the refractive index of the liquid sample at a specified temperature, typically 20 °C.

## Spectroscopic Analysis

- **NMR Spectroscopy:** A sample of **2,3,4-trimethyl-3-pentanol** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) and placed in an NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired using a high-resolution NMR spectrometer.
- **IR Spectroscopy:** A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

## Synthesis via Grignard Reaction (Generalized Protocol)

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The appropriate alkyl halide (e.g., isopropyl bromide) is added dropwise to initiate the reaction and form the Grignard reagent.
- **Reaction with Ketone:** The ketone (e.g., 3-methyl-2-butanone) dissolved in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent solution. The reaction mixture is stirred and then refluxed to ensure complete reaction.
- **Work-up:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- **Purification:** The combined organic extracts are dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$ ), filtered, and the solvent is removed by rotary evaporation. The crude product can be purified by distillation under reduced pressure.



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Caption: Experimental workflow for the synthesis of **2,3,4-trimethyl-3-pentanol**.

## Conclusion

This technical guide provides a foundational overview of the initial characterization of **2,3,4-trimethyl-3-pentanol**. The compiled physicochemical, spectroscopic, synthetic, and toxicological data serve as a valuable starting point for researchers and professionals in drug development. While the primary application of this compound is in the flavor and fragrance

industry, its well-defined structure and properties may warrant further investigation for other potential applications.

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